Home > Products > Screening Compounds P35149 > 1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea - 2034384-05-7

1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Catalog Number: EVT-2519512
CAS Number: 2034384-05-7
Molecular Formula: C18H25Cl2N3OS
Molecular Weight: 402.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)J-113397 [(±)-trans-1-[1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one]

Compound Description: (±)J-113397 is a standard nonpeptide antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) . It demonstrated lower affinity and NOP selectivity compared to SB-612111 in displacing [3H]N/OFQ binding to CHO cells expressing human recombinant NOP receptors . (±)J-113397 also exhibited competitive antagonism against N/OFQ effects on GTPγ[35S] binding and cAMP accumulation in these cells, but was less potent than SB-612111 . In various peripheral tissues and mouse cerebral cortex synaptosomes, (±)J-113397 competitively antagonized N/OFQ inhibitory effects, showing 2 to 9-fold lower potency than SB-612111 .

SB-612111 [(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]

Compound Description: SB-612111 is a highly selective and potent antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) . It exhibited higher affinity and NOP selectivity over classical opioid receptors than (±)J-113397 in displacing [3H]N/OFQ binding to CHO cells expressing human recombinant NOP receptors . SB-612111 also displayed competitive antagonism against N/OFQ effects on GTPγ[35S] binding and cAMP accumulation in these cells, with greater potency than (±)J-113397 . In various peripheral tissues and mouse cerebral cortex synaptosomes, SB-612111 competitively antagonized N/OFQ inhibitory effects, demonstrating higher potency compared to (±)J-113397 .

4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio) pyrimidin-4-yl) morpholine (5h)

Compound Description: This isoxazole-based lead structure targets histone deacetylases (HDACs) in human breast cancer cells . It exhibits an IC50 value of 8.754 µM against breast cancer cell proliferation . In silico analysis indicated its potential for targeting HDACs in MCF-7 cells .

1-(2-(((3-(p-tolyl) isoxazol-5-yl)methyl)thio) pyrimidin-4-yl) piperidin-4-one (6l)

Compound Description: This compound is another isoxazole-based lead structure targeting histone deacetylases (HDACs) in human breast cancer cells . It demonstrates an IC50 value of 11.71 µM against breast cancer cell proliferation . In silico analysis suggested its potential for targeting HDACs in MCF-7 cells .

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

Compound Description: ISQ-1 is an isoquinolinone derivative that acts as an ultrarapid delayed rectifier potassium current (IKur) blocker . It exhibits an IC50 of 324 nM against IKur in Chinese hamster ovary cells expressing human Kv1.5 channels . In anesthetized dogs, ISQ-1 significantly increased atrial refractory period without affecting ventricular refractory period or QTc interval . It also demonstrated the ability to terminate atrial fibrillation in conscious dogs with heart failure .

N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-multipyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a CB1 receptor antagonist/inverse agonist . In electrophysiological studies, it increased the frequency of miniature inhibitory postsynaptic currents (mIPSCs) beyond control levels in the cerebellum, suggesting inverse agonist activity . Its effects on mIPSCs were reversed by the allosteric antagonist PSNCBAM-1 .

1-((2-(4-(methyl-[3H])piperidin-1-yl-4-[3H])-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)urea ([3H]MPOU)

Compound Description: [3H]MPOU is a tritium-labeled synthetic vanilloid antagonist developed with enhanced affinity for the human transient receptor potential vanilloid 1 (TRPV1) . It exhibits improved synthetic accessibility compared to radiolabeled resiniferatoxin (RTX), which has weaker binding to human TRPV1 .

Isopropyl 2-phenyl-2-(2-piperidyl)acetate (IPH)

Compound Description: IPH is a methylphenidate-derived new psychoactive substance (NPS) . Analysis of rat urine revealed 17 metabolites of IPH, including 14 phase I and 3 phase II metabolites . In vitro studies with pooled human S9 fraction indicated primary hydrolysis of IPH, resulting in its corresponding carboxy metabolite .

Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate (4-FMPH)

Compound Description: 4-FMPH is another methylphenidate-derived NPS . Analysis of rat urine identified 13 metabolites, including 12 phase I and 1 phase II metabolite . In vitro studies using pooled human S9 fraction showed primary hydrolysis of 4-FMPH, generating its corresponding carboxy metabolite .

Methyl 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl)acetate (3,4-CTMP)

Compound Description: 3,4-CTMP belongs to the class of methylphenidate-derived NPS . Analysis of rat urine revealed 7 phase I metabolites of 3,4-CTMP, but no phase II metabolites were detected . In vitro studies with pooled human S9 fraction indicated primary hydrolysis of 3,4-CTMP, leading to its corresponding carboxy metabolite .

3-Amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,429)

Compound Description: L-692,429 is a benzolactam that acts as a nonpeptide agonist for the ghrelin receptor . It also exhibits allosteric modulator activity, enhancing ghrelin's maximal efficacy . Mutation studies revealed that L-692,429's agonistic and allosteric properties are affected by specific amino acid substitutions within the ghrelin receptor's transmembrane domains .

N-[1(R)-1, 2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677)

Compound Description: MK-677 is a spiroindoline sulfonamide acting as a nonpeptide agonist for the ghrelin receptor . Mutation studies demonstrated that MK-677's agonistic properties are affected by specific amino acid substitutions within the ghrelin receptor's transmembrane domains .

(+)-6-Carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686)

Compound Description: SM-130686 is an oxindole derivative acting as a nonpeptide agonist for the ghrelin receptor . Mutation studies showed that SM-130686's agonistic properties are influenced by specific amino acid substitutions within the ghrelin receptor's transmembrane domains .

(±)-6-Carbamoyl-3-(2, 4-dichlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-157740)

Compound Description: SM-157740 is another oxindole derivative acting as a nonpeptide agonist for the ghrelin receptor . Mutation studies revealed that SM-157740's agonistic properties are affected by specific amino acid substitutions within the ghrelin receptor's transmembrane domains .

1-(1-(2,3,3α,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl)-indolin-2-one (SR16435)

Compound Description: SR16435 is a mixed NOP/MOP receptor agonist with antinociceptive properties . Its antinociceptive effects were potentiated by the selective NOP receptor antagonist SB-612111, suggesting that activation of NOP receptors attenuates MOP receptor-mediated analgesia .

3-Ethyl-1-(1-(4-isopropylcyclohexyl)piperidin-4-yl)-indolin-2-one (SR16507)

Compound Description: SR16507 is another mixed NOP/MOP receptor agonist demonstrating antinociceptive effects . Its antinociceptive effects were potentiated by the selective NOP receptor antagonist SB-612111, indicating that NOP receptor activation diminishes MOP receptor-mediated analgesia .

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is an allosteric antagonist for the cannabinoid CB1 receptor, associated with hypophagic effects in vivo . It noncompetitively antagonized CB1 receptor-stimulated [35S]GTPγS binding in cerebellar membranes, showing higher potency against the agonist CP55940 than WIN55 . In electrophysiological studies, PSNCBAM-1 pretreatment revealed agonist-dependent functional antagonism, abolishing CP55940-induced reductions in miniature inhibitory postsynaptic current frequency but not affecting WIN55 actions . PSNCBAM-1 also reversed the increased mIPSC frequency caused by the CB1 antagonist/inverse agonist AM251 and attenuated its effects .

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: PD-128,907 is a dopamine D2/D3 receptor agonist with a higher selectivity for D3 receptors . It elicits dose-dependent yawning behavior in rats, demonstrating an inverted U-shaped dose-response curve, indicative of D3 receptor-mediated yawning followed by inhibition due to D2 receptor activation at higher doses .

(2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol monohydrochloride (Wf-516)

Compound Description: Wf-516 is a novel investigational antidepressant with high affinity for both the serotonin transporter (SERT) and the serotonin 1A receptor (5-HT1A) [, , ]. It has been shown to exert rapid therapeutic effects . Positron emission tomography (PET) studies in rats revealed that Wf-516 displays a limited capacity for binding to 5-HT1A receptors, with higher occupancy in regions predominantly containing presynaptic receptors . This suggests a preference for presynaptic 5-HT1A receptors, a finding further supported by studies in rats with neurotoxicant-induced depletion of presynaptic 5-HT1A receptors . Additionally, Wf-516 demonstrated partial agonistic activity at 5-HT1A receptors . Animal PET studies using [11C]DASB, a radioligand for SERT, showed that the dose of Wf-516 needed for half-maximal occupancy of central SERT in rats is comparable to ex vivo measurements . Furthermore, the plasma concentration of Wf-516 required for 50% occupancy of central SERT in rats is similar to the value determined in human PET studies .

(S)-(+)-N-{{3-[1-Benzoyl-3-(3,4-dichlorophenyl)-piperidin-3-yl]prop-1-yl}-4-phenylpiperidin-4-yl}-N-methylacetamide (SR142801; Osanetant)

Compound Description: SR142801, also known as osanetant, is a neurokinin 3 receptor (NK3) antagonist that has been investigated as a potential treatment for schizophrenia [, , ]. Studies have shown that SR142801 does not affect spontaneous pain or thermal and mechanical hyperalgesia induced by subcutaneous bee venom injection in rats, suggesting that the NK3 receptor may not be involved in these pain responses . Site-directed mutagenesis studies have identified key amino acid residues within the NK3 receptor transmembrane domains that are important for the binding of SR142801 . Molecular modeling and functional analyses suggest that SR142801 binds to a pocket within the NK3 receptor that overlaps with the binding site for the endogenous agonist, neurokinin B, but the binding interactions are not identical .

Cyclopropyl-{4-[4-(4-fluorophenyl)-2-piperidin-4-ylthiazol-5-yl]pyrimidin-2-yl}amine (DBM1285)

Compound Description: DBM1285 is a novel inhibitor of tumor necrosis factor (TNF) production . It acts by blocking the p38 mitogen-activated protein kinase (MAPK)/MAPK-activated protein kinase 2 (MK2) signaling pathway . DBM1285 effectively inhibits lipopolysaccharide (LPS)-induced TNF secretion in various cells of the macrophage/monocyte lineage . While it doesn't affect LPS-induced TNF mRNA expression, it directly inhibits p38 MAPK enzymatic activity . In vivo studies in mice have shown that DBM1285 inhibits LPS-induced TNF increase in plasma and attenuates p38 MAPK activity after oral administration . Furthermore, it suppresses zymosan-induced inflammation and adjuvant-induced arthritis in murine models .

Classification

The compound falls under the category of ureas, which are organic compounds containing the functional group -NH₂CO-. Ureas are widely studied for their pharmacological properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea can be approached through various synthetic routes, typically involving the following steps:

  1. Formation of the Urea Linkage: The initial step often involves the reaction of a suitable amine with an isocyanate or a carbamate to form the urea structure.
  2. Introduction of the Piperidine and Thiopyran Moieties: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors. The tetrahydro-2H-thiopyran can be introduced through methods such as nucleophilic substitution or ring-closing reactions.
  3. Final Coupling Reaction: The final step usually entails coupling the dichlorophenyl group with the piperidine derivative to yield the target compound.

The precise conditions for these reactions (temperature, solvents, catalysts) can vary significantly based on the specific reagents used.

Molecular Structure Analysis

The molecular structure of 1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is characterized by:

  • Dichlorophenyl Group: This aromatic ring is substituted with two chlorine atoms at the 3 and 4 positions, contributing to its biological activity.
  • Piperidine Ring: This six-membered ring contains one nitrogen atom and is substituted at one position with a methyl group linked to urea.
  • Tetrahydro-2H-thiopyran Moiety: This sulfur-containing five-membered ring adds complexity to the structure and may influence pharmacokinetic properties.

The stereochemistry of the compound can also play a significant role in its biological activity, particularly due to the presence of multiple chiral centers.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea may participate in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, ureas can hydrolyze to form amines and carbon dioxide.
  2. Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack by various nucleophiles, potentially leading to further functionalization.
  3. Oxidation/Reduction Reactions: Depending on substituents, the compound may undergo oxidation or reduction processes which could modify its pharmacological properties.

These reactions are essential for understanding its reactivity and potential transformations in biological systems.

Mechanism of Action

The mechanism of action for 1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea likely involves interaction with specific biological targets such as enzymes or receptors. Compounds containing piperidine and thiopyran moieties often exhibit:

  1. Receptor Binding: They may act as agonists or antagonists at neurotransmitter receptors (e.g., dopamine or serotonin receptors).
  2. Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways or signal transduction.

Further studies are needed to elucidate the exact pathways through which this compound exerts its pharmacological effects.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

PropertyValue
Molecular FormulaC18H25Cl2N3OSC_{18}H_{25}Cl_{2}N_{3}OS
Molecular Weight402.4 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

These properties are critical for predicting solubility, stability, and bioavailability.

Applications

1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea has potential applications in:

  1. Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  2. Research Studies: Investigating its biological activity could provide insights into new mechanisms of action for similar compounds.
  3. Chemical Synthesis: As a building block in organic synthesis, it may serve as an intermediate for more complex molecules.

Properties

CAS Number

2034384-05-7

Product Name

1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea

Molecular Formula

C18H25Cl2N3OS

Molecular Weight

402.38

InChI

InChI=1S/C18H25Cl2N3OS/c19-16-2-1-14(11-17(16)20)22-18(24)21-12-13-3-7-23(8-4-13)15-5-9-25-10-6-15/h1-2,11,13,15H,3-10,12H2,(H2,21,22,24)

InChI Key

LIAZZENWJLMMCR-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCSCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.